molecular formula C9H14O3 B580508 Tert-butyl 2-(oxetan-3-ylidene)acetate CAS No. 1207175-03-8

Tert-butyl 2-(oxetan-3-ylidene)acetate

Cat. No. B580508
CAS RN: 1207175-03-8
M. Wt: 170.208
InChI Key: ARJYDTSMXYEQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(oxetan-3-ylidene)acetate is a chemical compound with the CAS Number: 1207175-03-8 . The IUPAC name for this compound is tert-butyl 3-oxetanylideneacetate .


Molecular Structure Analysis

The molecular formula of this compound is C9H14O3 . The InChI code for this compound is 1S/C9H14O3/c1-9(2,3)12-8(10)4-7-5-11-6-7/h4H,5-6H2,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 170.21 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the retrieved data.

Scientific Research Applications

Tert-butyl 2-(oxetan-3-ylidene)acetate has been used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis reactions, such as the synthesis of this compound esters, this compound amides, and other derivatives. It has also been used in the synthesis of a variety of other compounds, including amino acids, peptides, and other biologically active compounds. It has also been used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(oxetan-3-ylidene)acetate 2-(oxetan-3-ylidene)acetate is not well understood. However, it is believed to act as a Lewis acid, which is a type of compound that can accept electrons from other molecules. This ability allows it to act as a catalyst in a variety of organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 2-(oxetan-3-ylidene)acetate are not well understood. However, it is believed to be relatively non-toxic and has not been associated with any significant adverse effects in humans.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-(oxetan-3-ylidene)acetate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively non-toxic, making it safe to handle in the laboratory. It also has a low boiling point, which makes it easy to remove from reaction mixtures. However, it is also relatively unstable, so it must be handled with care.

Future Directions

There are several potential future directions for research involving Tert-butyl 2-(oxetan-3-ylidene)acetate 2-(oxetan-3-ylidene)acetate. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug design and development. Other potential directions include exploring its potential uses in other organic synthesis reactions, as well as its potential uses as a catalyst in the synthesis of polymers and other materials.

Synthesis Methods

Tert-butyl 2-(oxetan-3-ylidene)acetate can be synthesized via a number of different methods. One method involves the reaction of tert-butanol with acetone in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of this compound 2-(oxetan-3-ylidene)acetate. Another method involves the reaction of this compound bromide with acetone in the presence of a strong base. This reaction also results in the formation of this compound 2-(oxetan-3-ylidene)acetate.

Safety and Hazards

The safety information available indicates that Tert-butyl 2-(oxetan-3-ylidene)acetate may be a potential hazard, as indicated by the GHS07 pictogram . The signal word associated with this compound is "Warning" .

properties

IUPAC Name

tert-butyl 2-(oxetan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2,3)12-8(10)4-7-5-11-6-7/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJYDTSMXYEQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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